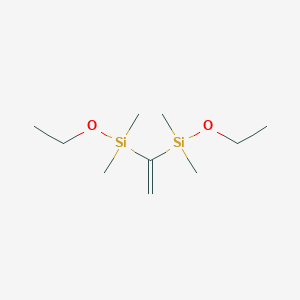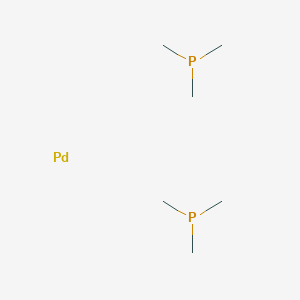
Bis(trimethylphosphine)palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trimethylphosphine)palladium is an organometallic compound that features a palladium center coordinated by two trimethylphosphine ligands. This compound is notable for its role as a catalyst in various chemical reactions, particularly in organic synthesis. The presence of palladium makes it highly effective in facilitating cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylphosphine)palladium typically involves the reaction of palladium(II) chloride with trimethylphosphine. The process can be summarized as follows:
Dissolution of Palladium(II) Chloride: Palladium(II) chloride is dissolved in an appropriate solvent, such as ethanol or methanol.
Addition of Trimethylphosphine: Trimethylphosphine is added to the solution, and the mixture is stirred under an inert atmosphere, usually nitrogen or argon.
Formation of the Complex: The reaction mixture is heated to facilitate the formation of the this compound complex.
Isolation and Purification: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of palladium(II) chloride and trimethylphosphine are handled using automated systems to ensure precision and safety.
Controlled Reaction Conditions: The reaction is carried out in large reactors with precise control over temperature, pressure, and inert atmosphere.
Efficient Isolation: Advanced filtration and purification techniques are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Bis(trimethylphosphine)palladium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species, which are highly reactive.
Substitution: Ligand substitution reactions can occur, where the trimethylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrazine, sodium borohydride, and hydrogen gas are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under mild heating.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) species.
Substitution: New palladium complexes with different ligands.
科学研究应用
Bis(trimethylphosphine)palladium has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are crucial for the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: this compound is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism by which bis(trimethylphosphine)palladium exerts its catalytic effects involves several key steps:
Activation: The palladium center is activated by the coordination of trimethylphosphine ligands, which stabilize the metal center.
Oxidative Addition: The palladium(0) species undergoes oxidative addition with an organic halide, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent, such as a boronic acid, in a transmetalation step.
Reductive Elimination: The final step involves reductive elimination, where the desired product is formed, and the palladium(0) species is regenerated.
相似化合物的比较
Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: Another widely used palladium complex with triphenylphosphine ligands.
Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex with four triphenylphosphine ligands.
Bis(diphenylphosphino)ferrocene palladium(II) dichloride: A palladium complex with diphenylphosphinoferrocene ligands.
Uniqueness
Bis(trimethylphosphine)palladium is unique due to its smaller and more electron-donating trimethylphosphine ligands, which enhance its reactivity and make it suitable for specific catalytic applications. The smaller ligands also allow for better access to the palladium center, facilitating more efficient catalytic cycles.
属性
CAS 编号 |
364796-49-6 |
|---|---|
分子式 |
C6H18P2Pd |
分子量 |
258.57 g/mol |
IUPAC 名称 |
palladium;trimethylphosphane |
InChI |
InChI=1S/2C3H9P.Pd/c2*1-4(2)3;/h2*1-3H3; |
InChI 键 |
KAAKNAVDUBSDJF-UHFFFAOYSA-N |
规范 SMILES |
CP(C)C.CP(C)C.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



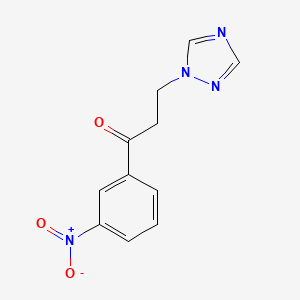
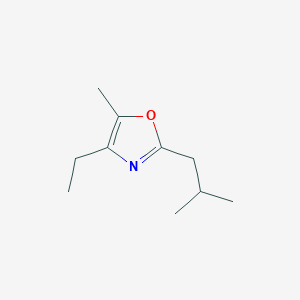


![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)

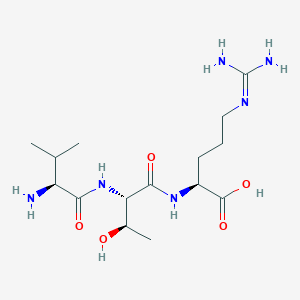

![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
